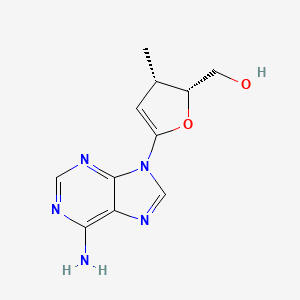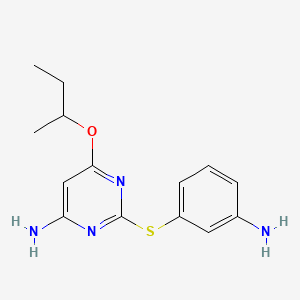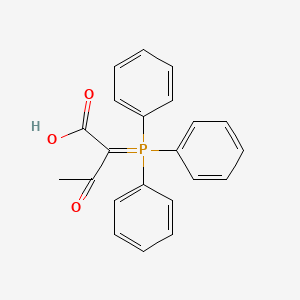
3-Oxo-2-(triphenyl-lambda~5~-phosphanylidene)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2-(triphenylphosphoranylidene)butanoic acid is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis due to its ability to form stable intermediates and participate in various chemical reactions. The compound features a triphenylphosphoranylidene group, which is a key functional group in many organic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the phosphoranylidene intermediate. This intermediate can then be further reacted to form the desired product .
Industrial Production Methods
Industrial production of 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid often involves large-scale Wittig reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like dichloromethane or tetrahydrofuran and may require the presence of a base such as sodium hydride to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-2-(triphenylphosphoranylidene)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triphenylphosphoranylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from reactions involving 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-Oxo-2-(triphenylphosphoranylidene)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form various intermediates and final products.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid involves its ability to form stable intermediates through the Wittig reaction. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds. This reactivity makes it a valuable tool in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate: Similar in structure but with an ethyl ester group.
Butanoic acid, 4-(4-fluorophenoxy)-3-oxo-2-(triphenylphosphoranylidene): Contains a fluorophenoxy group instead of a simple hydrogen.
Uniqueness
3-Oxo-2-(triphenylphosphoranylidene)butanoic acid is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and its versatility in organic synthesis make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
184000-45-1 |
|---|---|
Fórmula molecular |
C22H19O3P |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoic acid |
InChI |
InChI=1S/C22H19O3P/c1-17(23)21(22(24)25)26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3,(H,24,25) |
Clave InChI |
IDODDNKAYOEFSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


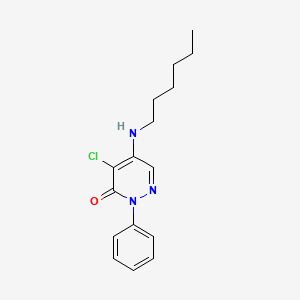
![5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12921468.png)

![5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12921494.png)

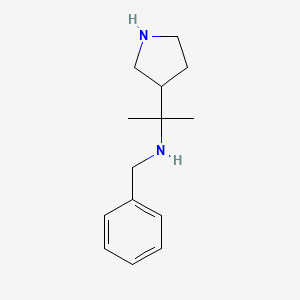

![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
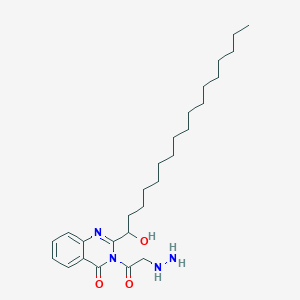

![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
